molecular formula C18H21BrN4O4 B2746915 4-[(5-bromopyrimidin-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide CAS No. 2380079-35-4

4-[(5-bromopyrimidin-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide

Cat. No.: B2746915
CAS No.: 2380079-35-4
M. Wt: 437.294
InChI Key: IWUUIADOHXAEQS-UHFFFAOYSA-N
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Description

4-[(5-bromopyrimidin-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromopyrimidine moiety, a dimethoxyphenyl group, and a piperidine carboxamide structure. Its unique chemical structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

4-(5-bromopyrimidin-2-yl)oxy-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O4/c1-25-14-3-4-15(16(9-14)26-2)22-18(24)23-7-5-13(6-8-23)27-17-20-10-12(19)11-21-17/h3-4,9-11,13H,5-8H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUUIADOHXAEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCC(CC2)OC3=NC=C(C=N3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-bromopyrimidin-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with a suitable piperidine derivative under specific reaction conditions to form the final compound. Common reagents used in these reactions include bromine, pyrimidine, and piperidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-[(5-bromopyrimidin-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

4-[(5-bromopyrimidin-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(5-bromopyrimidin-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety may interact with nucleic acids or proteins, while the piperidine carboxamide structure can modulate the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-bromopyrimidin-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide is unique due to its combination of a bromopyrimidine moiety, a dimethoxyphenyl group, and a piperidine carboxamide structure. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

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